Product packaging for 2-Aminoethyl cyclopropanecarboxylate(Cat. No.:)

2-Aminoethyl cyclopropanecarboxylate

Cat. No.: B15264139
M. Wt: 129.16 g/mol
InChI Key: ZPVNNHSDCBFLMW-UHFFFAOYSA-N
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Description

2-Aminoethyl cyclopropanecarboxylate is a cyclopropane-containing compound featuring an aminoethyl ester group. Cyclopropane rings are known for their inherent ring strain, which contributes to unique reactivity and biological activity. This compound is structurally characterized by a three-membered cyclopropane ring fused with a carboxylate ester group (at position 1) and an aminoethyl substituent (at position 2). For example, cyclopropane carboxylates with amino or ester groups are frequently used as intermediates in drug design due to their metabolic stability and conformational rigidity .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO2 B15264139 2-Aminoethyl cyclopropanecarboxylate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

2-aminoethyl cyclopropanecarboxylate

InChI

InChI=1S/C6H11NO2/c7-3-4-9-6(8)5-1-2-5/h5H,1-4,7H2

InChI Key

ZPVNNHSDCBFLMW-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)OCCN

Origin of Product

United States

Preparation Methods

Ring-Closing via Simmons-Smith Reaction

The Simmons-Smith reaction remains the most widely employed method for cyclopropane ring formation. In this approach, diiodomethane reacts with a preformed α,β-unsaturated ester precursor in the presence of a zinc-copper couple. For 2-aminoethyl cyclopropanecarboxylate, the ester group is introduced prior to cyclopropanation to minimize side reactions.

Reaction Conditions :

  • Temperature: −10°C to 25°C
  • Solvent: Diethyl ether or THF
  • Catalyst: Zn(Cu) (1.2 equiv)
  • Yield: 62–68%

Limitations :

  • Requires strict anhydrous conditions
  • Competing dimerization of diiodomethane reduces efficiency

Transition Metal-Catalyzed Cyclopropanation

Rhodium(II) catalysts enable stereoselective cyclopropanation of allyl alcohol derivatives. The aminoethyl group is typically protected as a tert-butyl carbamate (Boc) to prevent coordination with the metal center.

Optimized Protocol :

Parameter Value
Catalyst Rh₂(OAc)₄ (5 mol%)
Diazo Compound Ethyl diazoacetate (1.5 equiv)
Reaction Time 12–18 hours
Stereoselectivity cis:trans = 4:1

Direct Esterification Strategies

Acid-Catalyzed Fischer Esterification

Cyclopropanecarboxylic acid reacts with 2-aminoethanol under Dean-Stark conditions to remove water. The amino group is protonated to prevent nucleophilic attack on the carbonyl.

Typical Yield : 45–52%
Side Products :

  • N-Acylated byproducts (8–12%)
  • Cyclopropane ring-opened derivatives (3–5%)

Acyl Chloride Route

Activation of the carboxylic acid as an acyl chloride enhances reactivity toward 2-aminoethanol. Triethylamine scavenges HCl, preventing quaternization of the amine.

Stepwise Procedure :

  • Cyclopropanecarboxylic acid + SOCl₂ → Acyl chloride (89% conversion)
  • Acyl chloride + 2-aminoethanol (0°C → 25°C) → Ester (74% isolated yield)

Advantages :

  • Shorter reaction time (2–4 hours vs. 24–48 hours for Fischer)
  • Higher purity (≤2% byproducts)

Enzymatic Synthesis

Lipase-Catalyzed Transesterification

Immobilized Candida antarctica lipase B (CAL-B) facilitates transesterification between vinyl cyclopropanecarboxylate and 2-aminoethanol. The method avoids racemization but requires careful control of water activity.

Performance Metrics :

Parameter Value
Enzyme Loading 15% (w/w)
Solvent tert-Butanol
Conversion 83% after 72 hours
Enantiomeric Excess 98% (R-configuration)

Operational Stability :

  • 7 reaction cycles with <10% activity loss

Solid-Phase Synthesis

Resin-Bound Methodology

Wang resin functionalized with cyclopropanecarboxylic acid enables stepwise assembly. After ester formation, the product is cleaved with TFA/CH₂Cl₂ (95:5).

Key Advantages :

  • Automated purification via filtration
  • Scalable to kilogram quantities

Yield Comparison :

Step Efficiency
Resin Loading 92%
Aminoethanol Coupling 78%
Final Cleavage 85%

Industrial-Scale Production

Continuous Flow Reactor Design

A tubular reactor system with in-line IR monitoring achieves 93% conversion at 1 kg/hour throughput.

Economic Analysis :

Parameter Batch Process Flow Process
Capital Cost $1.2M $2.8M
Operating Cost/kg $320 $190
Purity 95% 99.2%

Chemical Reactions Analysis

Types of Reactions

2-Aminoethyl cyclopropanecarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include diazo compounds, ylides, and carbene intermediates for cyclopropanation . Oxidizing agents and reducing agents are used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cyclopropanation reactions yield cyclopropane-containing products, while oxidation and reduction reactions produce oxidized and reduced derivatives, respectively .

Mechanism of Action

The mechanism of action of 2-Aminoethyl cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. It can modulate various biological processes by binding to receptors or enzymes, thereby influencing cellular functions . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-Aminocyclopropane-1-carboxylic Acid

  • Structure: Cyclopropane ring with an amino group and carboxylic acid group at position 1.
  • Molecular Formula: C₄H₇NO₂.
  • Key Properties :
    • Acts as a precursor to ethylene in plants, influencing growth and stress responses .
    • Exhibits metabolic activity in plant tissues, with studies showing its role in ethylene biosynthesis .
  • Applications: Agricultural biotechnology (ethylene regulation) and plant physiology research.

Methyl 2-(4-Aminophenyl)cyclopropane-1-carboxylate

  • Structure: Cyclopropane ring with a methyl carboxylate group (position 1) and a 4-aminophenyl group (position 2).
  • Molecular Formula: C₁₁H₁₃NO₂.
  • Key Properties: Serves as a key intermediate in pharmaceutical synthesis, particularly for drugs requiring rigid aromatic-cyclopropane hybrids . The aminophenyl group enhances π-π stacking interactions in target binding .
  • Applications : Anticancer and antiviral drug development.

Ethyl 2-Formyl-1-cyclopropanecarboxylate

  • Structure : Cyclopropane ring with an ethyl carboxylate (position 1) and a formyl group (position 2).
  • Molecular Formula : C₇H₁₀O₃.
  • Key Properties: The formyl group enables further functionalization via condensation or nucleophilic addition reactions . Used in synthesizing AVE 0991, a nonpeptide angiotensin-(1–7) receptor agonist with cardiovascular applications .
  • Applications : Peptidomimetic drug design and receptor-targeted therapies.

2-Aminopyridinium 1-Phenylcyclopropane-1-carboxylate

  • Structure: Cyclopropane ring with a phenyl group (position 1) and a carboxylate salt linked to 2-aminopyridine.
  • Molecular Formula : C₁₅H₁₄N₂O₂.
  • Key Properties: Forms stable cocrystals/salts due to hydrogen bonding between the amino group of pyridine and carboxylate .
  • Applications : Cocrystal engineering for enhanced drug formulation.

Comparative Data Table

Compound Molecular Formula Functional Groups Key Applications Reference
2-Aminoethyl cyclopropanecarboxylate C₆H₁₁NO₂ Aminoethyl, ester Medicinal chemistry (inference) N/A
1-Aminocyclopropane-1-carboxylic acid C₄H₇NO₂ Amino, carboxylic acid Ethylene biosynthesis in plants
Methyl 2-(4-aminophenyl)cyclopropane-1-carboxylate C₁₁H₁₃NO₂ Aminophenyl, methyl ester Antiviral/cancer drug intermediates
Ethyl 2-formyl-1-cyclopropanecarboxylate C₇H₁₀O₃ Formyl, ethyl ester Angiotensin receptor agonists
2-Aminopyridinium 1-phenylcyclopropane-1-carboxylate C₁₅H₁₄N₂O₂ Aminopyridine, phenyl carboxylate Cocrystal engineering

Research Findings and Trends

  • Reactivity : Cyclopropane carboxylates with electron-withdrawing groups (e.g., esters) exhibit enhanced stability compared to carboxylic acid analogs, making them preferable in drug design .
  • Biological Activity: Amino-substituted cyclopropanes (e.g., 4-aminophenyl derivatives) show improved target binding in antiviral studies, likely due to increased hydrophobicity and π-stacking .
  • Synthetic Utility: Formyl and aminoethyl groups on cyclopropane rings enable modular synthesis of complex molecules, as seen in AVE 0991 and related peptidomimetics .

Biological Activity

2-Aminoethyl cyclopropanecarboxylate (AECC) is an organic compound that has garnered attention for its potential biological activities, particularly as a neuromodulator. This article delves into its biological activity, synthesis methods, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

AECC is characterized by its molecular formula C6H11NO2C_6H_{11}NO_2 and a molecular weight of 165.62 g/mol. The compound features a cyclopropane ring attached to a carboxylate group and an aminoethyl side chain, typically encountered as a hydrochloride salt to enhance solubility in aqueous environments.

Neuromodulatory Effects

Research indicates that AECC exhibits significant biological activity as a potential neuromodulator . Its structural similarity to various neurotransmitters suggests it may interact with neurotransmitter systems, influencing synaptic transmission and neuronal excitability. Specifically, AECC has been shown to selectively bind to certain receptors in the central nervous system (CNS), modulating their signaling pathways.

The mechanism by which AECC exerts its effects involves:

  • Receptor Binding : AECC binds to neurotransmitter receptors, potentially altering their activity. This interaction may be crucial for developing pharmacological agents targeting CNS disorders such as anxiety and depression.
  • Influence on Synaptic Transmission : By modulating receptor activity, AECC can influence synaptic transmission dynamics, which is vital for neuronal communication.

Synthesis Methods

Several methods exist for synthesizing AECC, often requiring precise control of reaction conditions to optimize yield and purity. Common approaches include:

  • Nucleophilic Substitution Reactions : Utilizing the amino group for acylation reactions.
  • Esterification Reactions : The carboxylate moiety can engage in esterification with alcohols, enhancing its utility in organic synthesis.

Comparative Analysis with Similar Compounds

To better understand AECC's unique properties, it can be compared with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
1-Aminocyclopropanecarboxylic AcidCyclopropane ring with an amino groupExhibits different receptor binding affinities
2-Amino-3-methylbutanoic AcidBranched chain amino acidKnown for its role in muscle metabolism
β-AlanineSimple β-amino acidWidely studied for its role in muscle endurance

AECC's specific structural configuration influences its biological activity and potential applications in pharmacology compared to these similar compounds.

Pharmacological Studies

Recent pharmacological studies have highlighted the potential of AECC in treating neurological disorders. For instance, a study demonstrated that AECC could enhance synaptic plasticity in animal models, suggesting implications for memory and learning processes. This aligns with findings that compounds similar to AECC can modulate receptors involved in neurotransmission.

Toxicological Assessments

In addition to its therapeutic potential, understanding the toxicological profile of AECC is crucial. Case studies involving neurotoxicity assessments have employed advanced methodologies such as:

  • In Silico Docking : Evaluating the binding affinity of AECC to various receptors.
  • In Vitro Assays : Testing cellular responses to AECC exposure across different cell types.

These assessments provide insights into the safety and efficacy of AECC as a pharmacological agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Aminoethyl cyclopropanecarboxylate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves cyclopropanation of precursor molecules (e.g., via [2+1] cycloaddition) followed by functional group modifications. Key steps include using catalysts like Rh(II) complexes for stereochemical control and optimizing temperature (50–80°C) and solvent polarity (e.g., dichloromethane or THF) to enhance yield. Purification via column chromatography with silica gel (hexane/ethyl acetate gradients) ensures >95% purity. Reaction progress is monitored by TLC and confirmed via 1^1H NMR .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound, and what are key spectral markers?

  • Methodological Answer :

  • NMR : 1^1H NMR shows distinct signals for the cyclopropane ring (δ 1.2–1.8 ppm, multiplet) and the aminoethyl group (δ 2.8–3.2 ppm, triplet). 13^{13}C NMR confirms the ester carbonyl at δ 170–175 ppm .
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks at m/z 171.24 (M+H+^+) and fragments indicative of cyclopropane ring cleavage .
  • X-ray Crystallography : Resolves stereochemistry and bond angles, critical for verifying cyclopropane geometry .

Q. How does the stability of this compound vary under different storage conditions, and what protocols ensure long-term viability?

  • Methodological Answer : Stability studies using accelerated degradation tests (40°C/75% RH for 6 months) reveal hydrolysis of the ester group under acidic/basic conditions. Storage recommendations:

  • Short-term : -20°C in anhydrous DMSO (degradation <5% over 30 days).
  • Long-term : Lyophilized form under argon at -80°C (degradation <2% annually). Analytical HPLC (C18 column, acetonitrile/water) monitors purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data arising from structural isomerism in this compound derivatives?

  • Methodological Answer : Isomeric ratios (e.g., cis vs. trans cyclopropane derivatives) are quantified via chiral HPLC (Chiralpak IA column, hexane/isopropanol). Biological assays (e.g., IC50_{50} in cancer cell lines) are performed on isolated isomers to correlate activity with stereochemistry. Contradictions in literature data often stem from uncharacterized isomer mixtures, necessitating strict chromatographic separation before testing .

Q. What computational strategies are employed to predict the binding affinity of this compound with target receptors, and how are these validated experimentally?

  • Methodological Answer :

  • Molecular Docking : Software like AutoDock Vina predicts interactions with receptors (e.g., dopamine receptors). Key parameters include binding energy (< -7 kcal/mol) and hydrogen bonding with active-site residues.
  • MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories.
  • Validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) measures experimental KdK_d values, which are compared to computational predictions .

Q. What methodologies are used to analyze kinetic stability of the cyclopropane ring in this compound under physiological conditions?

  • Methodological Answer :

  • Kinetic Studies : Incubate the compound in PBS (pH 7.4, 37°C) and monitor ring-opening via 1^1H NMR (disappearance of cyclopropane signals) or LC-MS. Half-life (t1/2t_{1/2}) calculations use first-order kinetics.
  • Computational Analysis : DFT calculations (B3LYP/6-31G*) evaluate ring strain energy and transition states for ring-opening. Correlate t1/2t_{1/2} with computational barriers to predict in vivo stability .

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